

basic characteristics of Dimethyl morpholinophosphoramidate

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Compound of Interest

Compound Name: Dmmpa

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Dimethyl Morpholinophosphoramidate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl morpholinophosphoramidate (**DMMPA**) is an organophosphate compound with the chemical formula $C_6H_{14}NO_4P$. While it has been utilized as a simulant for anticholinesterase agents in research settings, toxicological studies have revealed significant health concerns, including carcinogenic effects in animal models. This technical guide provides a comprehensive overview of the basic characteristics of **DMMPA**, including its physicochemical properties, synthesis, and known biological effects. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and toxicological studies involving organophosphate compounds.

Chemical and Physical Properties

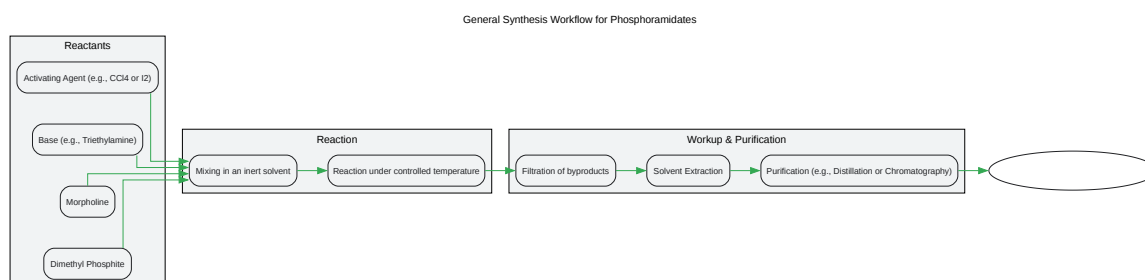
Dimethyl morpholinophosphoramidate is a clear, colorless, and slightly viscous liquid. It is soluble in water and is sensitive to prolonged exposure to air.^[1] Key identifying information and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	597-25-1	[2]
Molecular Formula	C ₆ H ₁₄ NO ₄ P	[2][3]
Molecular Weight	195.15 g/mol	[2][3]
Appearance	Clear colorless slightly viscous liquid	[1]
Boiling Point	42.3°C	[1]
Water Solubility	Soluble	[1]
Air Sensitivity	Sensitive to prolonged exposure	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of Dimethyl morpholinophosphoramidate is not readily available in the public domain, general methods for the synthesis of phosphoramidates can be adapted. A plausible synthetic route involves the reaction of a dialkyl phosphite, such as dimethyl phosphite, with morpholine in the presence of an activating agent and a base. One common method is a variation of the Atherton-Todd reaction.

A generalized experimental workflow for this type of synthesis is depicted below.



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Caption: Generalized workflow for phosphoramidate synthesis.

Experimental Protocol: General Atherton-Todd Reaction for Phosphoramidate Synthesis

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of Dimethyl morpholinophosphoramidate.

- **Reaction Setup:** To a solution of dimethyl phosphite (1 equivalent) and morpholine (1-1.2 equivalents) in an inert aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.5-2 equivalents).

- **Reaction:** Cool the mixture in an ice bath and add the activating agent (e.g., carbon tetrachloride or a solution of iodine) dropwise with stirring.
- **Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, filter the reaction mixture to remove any precipitated salts. The filtrate can then be washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectral Data

Characterization of Dimethyl morpholinophosphoramidate relies on various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of Dimethyl morpholinophosphoramidate is available through the NIST WebBook. The fragmentation pattern is characteristic of the compound's structure.

Biological Activity and Toxicology

Dimethyl morpholinophosphoramidate was developed for use as a simulant for the physical properties of anticholinesterase agents in chemical defense training.^[4] However, significant toxicological findings have been reported.

Carcinogenicity

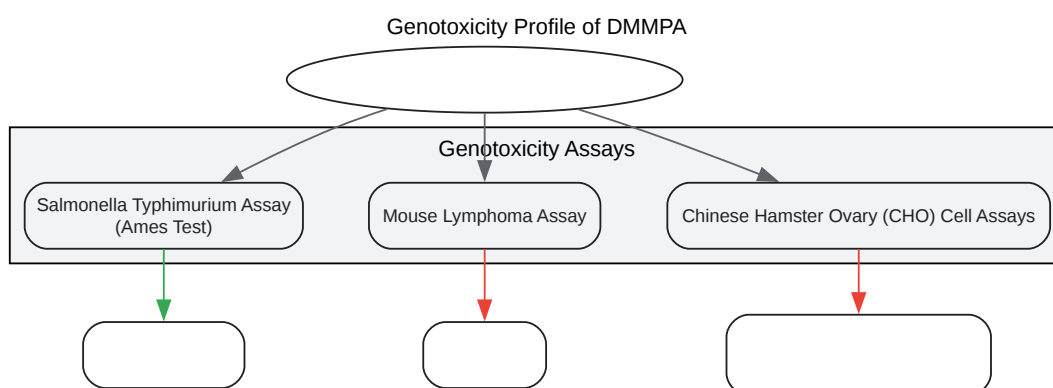
Studies conducted by the National Toxicology Program (NTP) found that Dimethyl morpholinophosphoramidate caused leukemia in male and female Fischer 344/N rats when administered orally.^[4]^[5] Interestingly, no carcinogenic effects were observed in B6C3F1 mice under the same study conditions.^[5]

The table below summarizes the incidence of mononuclear cell leukemia in rats from a two-year gavage study.[5]

Sex	Dose Group (mg/kg)	Incidence of Leukemia
Male	0 (Control)	14/50
Male	150	21/50
Male	300	19/50
Male	600	25/50
Female	0 (Control)	9/50
Female	150	13/50
Female	300	12/49
Female	600	18/50

Genotoxicity

The genotoxic potential of Dimethyl morpholinophosphoramidate has been investigated in several assays. The compound was found to be non-mutagenic in *Salmonella typhimurium*. However, it was mutagenic in mouse lymphoma cells and induced both chromosome aberrations and sister chromatid exchanges in Chinese hamster ovary cells.[5]



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Caption: Summary of genotoxicity findings for **DMMPA**.

Experimental Protocol: In Vitro Chromosome Aberration Assay (General)

This is a generalized protocol and specific parameters may vary.

- **Cell Culture:** Chinese Hamster Ovary (CHO) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Treatment:** Exponentially growing cells are treated with various concentrations of Dimethyl morpholinophosphoramidate, along with positive and negative controls, for a defined period (e.g., 3-6 hours). In some protocols, an S9 metabolic activation system is included.
- **Harvesting:** Following treatment, cells are washed and incubated in a fresh medium. A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
- **Slide Preparation:** Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean glass slides and air-dried.

- Staining and Analysis: Slides are stained (e.g., with Giemsa), and metaphase spreads are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
- Data Analysis: The frequency of aberrant cells and the number and types of aberrations per cell are recorded and statistically analyzed to determine a positive or negative response.

Conclusion

Dimethyl morpholinophosphoramidate is an organophosphate with limited industrial application but notable toxicological properties. Its carcinogenicity in rats and positive results in in-vitro genotoxicity assays highlight the need for careful handling and further investigation into its mechanism of action. This guide provides a summary of the currently available information on its basic characteristics, serving as a valuable resource for the scientific community. Further research is warranted to fully elucidate its physical properties, develop a standardized synthesis protocol, and understand the molecular pathways underlying its toxicity.

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